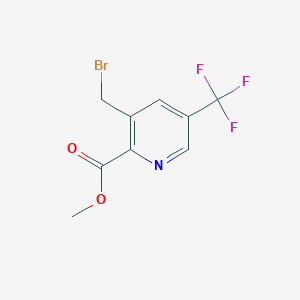

Methyl 3-(bromomethyl)-5-(trifluoromethyl)pyridine-2-carboxylate

CAS No.:

Cat. No.: VC20513799

Molecular Formula: C9H7BrF3NO2

Molecular Weight: 298.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7BrF3NO2 |

|---|---|

| Molecular Weight | 298.06 g/mol |

| IUPAC Name | methyl 3-(bromomethyl)-5-(trifluoromethyl)pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C9H7BrF3NO2/c1-16-8(15)7-5(3-10)2-6(4-14-7)9(11,12)13/h2,4H,3H2,1H3 |

| Standard InChI Key | BLYKADKOIMJBIU-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C=C(C=N1)C(F)(F)F)CBr |

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

Key properties include:

-

Molecular weight: 298.06 g/mol.

-

LogP (octanol-water partition coefficient): Estimated at ~2.5–3.0, indicating moderate lipophilicity suitable for drug penetration.

-

Solubility: Limited aqueous solubility (<1 mg/mL) but highly soluble in polar aprotic solvents like DMF or DMSO.

Table 1: Comparative Analysis of Related Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Methyl 5-bromo-3-(trifluoromethyl)picolinate | C₈H₅BrF₃NO₂ | 284.03 | Br, CF₃, COOCH₃ |

| Methyl 3-(bromomethyl)-5-(trifluoromethyl)pyridine-2-carboxylate | C₉H₇BrF₃NO₂ | 298.06 | CH₂Br, CF₃, COOCH₃ |

Synthetic Pathways and Optimization

Bromination of Pyridine Precursors

The primary synthesis route involves bromination of methyl 5-(trifluoromethyl)pyridine-2-carboxylate using reagents like N-bromosuccinimide (NBS) under radical initiation. Key steps include:

-

Radical initiation: Azobisisobutyronitrile (AIBN) generates bromine radicals.

-

Selective substitution: Bromine targets the methyl group adjacent to the electron-deficient pyridine ring.

-

Purification: Column chromatography isolates the product in ~60–75% yield.

Table 2: Synthetic Conditions and Outcomes

| Parameter | Details |

|---|---|

| Precursor | Methyl 5-(trifluoromethyl)pyridine-2-carboxylate |

| Brominating agent | NBS (1.2 equiv) |

| Solvent | CCl₄ or CH₂Cl₂ |

| Temperature | 70–80°C |

| Reaction time | 12–24 hours |

| Yield | 60–75% |

Challenges and Mitigation

-

Regioselectivity: Competing bromination at aromatic positions is minimized by steric hindrance from the trifluoromethyl group.

-

Side reactions: Over-bromination is controlled by stoichiometric precision and inert atmosphere.

Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), enabling side-chain diversification:

This reactivity is exploited to install pharmacophores in drug candidates.

Ester Hydrolysis

The methyl ester is hydrolyzed to a carboxylic acid under basic conditions, facilitating conjugation or salt formation:

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate

The compound serves as a building block for kinase inhibitors and antiviral agents. For example, its derivatives inhibit proteases in SARS-CoV-2 replication.

Agrochemical Development

Functionalization with herbicidal moieties (e.g., sulfonylurea groups) yields pre-emergent herbicides with enhanced soil persistence.

Table 3: Industrial Applications by Sector

| Sector | Use Case | Example Derivative |

|---|---|---|

| Pharmaceuticals | Protease inhibitors | Antiviral prodrugs |

| Agrochemicals | Herbicides | Sulfonylurea hybrids |

| Materials Science | Ligands for metal-organic frameworks | Pyridine-based coordination complexes |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume